molecular formula C9H8Cl2O3 B1294548 2,4-Dichloro-6-methylphenoxyacetic acid CAS No. 13333-87-4

2,4-Dichloro-6-methylphenoxyacetic acid

Cat. No. B1294548
CAS RN: 13333-87-4
M. Wt: 235.06 g/mol
InChI Key: SEGKFMXJNIEDQN-UHFFFAOYSA-N
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Description

Synthesis Analysis

A study has reported the synthesis of ionic liquids containing the (4-chloro-2-methylphenoxy)acetate (MCPA) anion and domiphen derived phenoxyethylammonium cation . The obtained compounds differed in terms of the substitution of the phenoxyethylammonium group in the ring .


Molecular Structure Analysis

The molecular formula of 2,4-Dichloro-6-methylphenoxyacetic acid is C9H8Cl2O3. Its molecular weight is 235.06 g/mol.


Physical And Chemical Properties Analysis

2,4-D is an odorless white crystalline solid and is soluble in water, acetone, and ethanol. It has a melting point of 138-144 °C and a boiling point of 160-165 °C. At room temperature, it is stable but can decompose under acidic or alkaline conditions.

Mechanism of Action

Target of Action

The primary target of (2,4-dichloro-6-methylphenoxy)acetic acid, also known as AKOS BC-3144, is a group of enzymes involved in the degradation of this compound . These enzymes are responsible for the initial cleavage of the ether bond in the compound .

Mode of Action

The compound interacts with its target enzymes, leading to the breakdown of the compound into simpler metabolites . The aerobic biodegradation generates 2,4-dichlorophenol (2,4-DCP) in the first instance, and then chlorates, CO2, and water .

Biochemical Pathways

The affected biochemical pathway is the degradation pathway of the compound. The tfdA gene encodes α-ketoglutarate-dependent dioxygenase, which catalyzes the first step of the 2,4-dichlorophenoxyacetic acid (2,4-D) degradation pathway . The entire range of 2,4-D-degrading bacteria is divided into three groups based on their phylogeny, physiological and biochemical features, and isolation source .

Result of Action

The result of the compound’s action is the degradation of the compound into simpler metabolites, which might be found in soil, surface water, groundwater, or wastewater . This degradation process is advantageous to avoid the pollution of the environment as well as to safeguard population health .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (2,4-dichloro-6-methylphenoxy)acetic acid. For instance, the compound’s degradation can be influenced by factors such as rainwater, volatilization, crop removal, leaching, plant uptake, chemical degradation, adsorption, runoff, microbial degradation, and photodecomposition process . Persistent and recalcitrant herbicides could be a problem because their residues can be harmful for human health and environment .

Future Directions

Research is being conducted on the elimination of 2,4-Dichloro-6-methylphenoxyacetic acid from aqueous solutions by nanofiltration membrane and activated carbon . This research aims to identify the most effective and sustainable treatment technique . Another study is correlating the biodegradation kinetics of 2,4-D to the dynamics of microbial communities originating from soil in Vietnam contaminated with herbicides .

properties

IUPAC Name

2-(2,4-dichloro-6-methylphenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O3/c1-5-2-6(10)3-7(11)9(5)14-4-8(12)13/h2-3H,4H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEGKFMXJNIEDQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OCC(=O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9041360
Record name 2,4-Dichloro-6-methylphenoxyacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9041360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloro-6-methylphenoxyacetic acid

CAS RN

13333-87-4
Record name Acetic acid, (2,4-dichloro-6-methylphenyoxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013333874
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 13333-87-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190553
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4-Dichloro-6-methylphenoxyacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9041360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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